3-(Boc-amino)-3-methyl-1-butanol

概要

説明

3-(Boc-amino)-3-methyl-1-butanol (BAMB) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid alanine and is used in the synthesis of peptides and proteins. BAMB is also used in the synthesis of various pharmaceuticals, and is known for its ability to act as a coupling agent or protecting group in peptide synthesis. BAMB is a stable compound that is widely used in the laboratory due to its ability to be stored and used over long periods of time.

科学的研究の応用

Branched Chain Aldehydes in Foods

Research on branched aldehydes, which are key flavor compounds in various food products, discusses the production and degradation pathways of these compounds from amino acids. This study highlights the importance of understanding metabolic conversions and the impact of microbial and food composition on the formation of specific aldehydes, which could be relevant when considering the flavor profile contributions of compounds like 3-(Boc-amino)-3-methyl-1-butanol in food science applications (Smit, Engels, & Smit, 2009).

Photocatalysis and Material Science

A review of (BiO)2CO3-based photocatalysts, which belong to the Aurivillius-related oxide family, discusses their suitability for various applications including healthcare and photocatalysis. The modifications to enhance visible light-driven photocatalytic performance of these materials and their multifunctional applications provide a perspective on how compounds with specific functional groups, such as this compound, might be utilized or modified for enhanced performance in material science and photocatalytic processes (Ni, Sun, Zhang, & Dong, 2016).

Biofuel Production and Application

The production and application of n-butanol as a biofuel is extensively reviewed, highlighting its potential to overcome the drawbacks of lower carbon alcohols or biodiesel. This research provides a comprehensive comparison of fuel properties and discusses the development of production methods for butanol, which may offer insights into the utility and production challenges of related compounds, including this compound, in renewable energy applications (Jin, Yao, Liu, Lee, & Ji, 2011).

Filament Formation in Yeasts

A study on filament formation in Saccharomyces cerevisiae and the impact of fusel alcohols, including 3-methyl-1-butanol, on this process discusses the metabolic by-products of amino acid catabolism and their role in yeast biology. Understanding the biological effects of related compounds could inform research into the biological activities or applications of this compound in microbiology or fermentation processes (Dickinson, 2008).

作用機序

Target of Action

It is known that the boc group (tert-butoxycarbonyl) is commonly used to protect amino groups in organic synthesis . This suggests that the compound may interact with various biochemical targets that have free amino groups.

Mode of Action

The compound’s mode of action is primarily through its Boc group. The Boc group is stable towards most nucleophiles and bases . It can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The Boc group increases the compound’s stability, which could potentially enhance its bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds. The Boc group also allows for the selective protection and deprotection of amino groups, enabling the synthesis of complex molecules with multiple functional groups .

Action Environment

The action of 3-(Boc-amino)-3-methyl-1-butanol can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be cleaved under acidic conditions . The compound’s reactivity in the SM coupling reaction can also be affected by the presence of a transition metal catalyst, such as palladium . Additionally, the compound’s stability and reactivity can be influenced by temperature and solvent conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for the use and development of Boc-protected amines and amino acids .

特性

IUPAC Name |

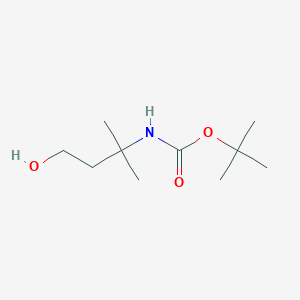

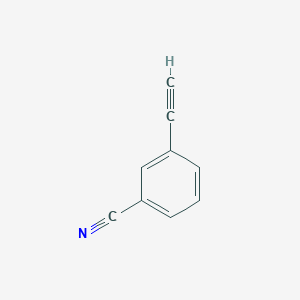

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUFODBDZQCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573097 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167216-22-0 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)